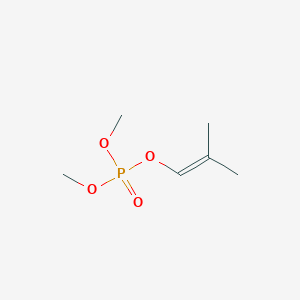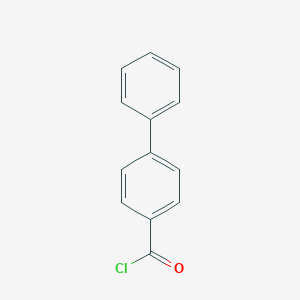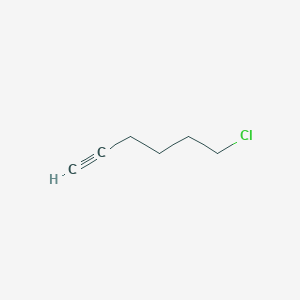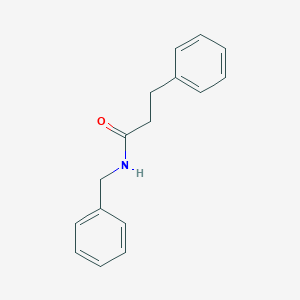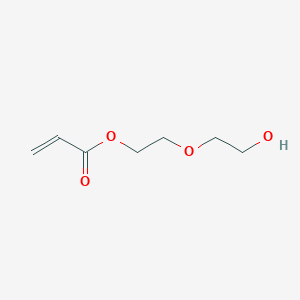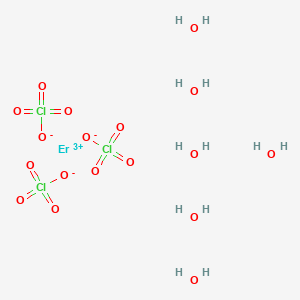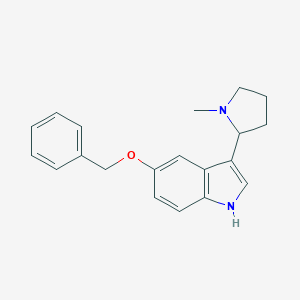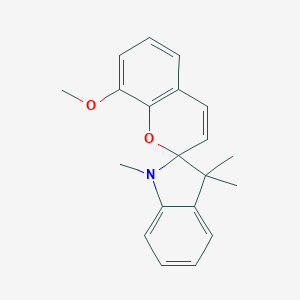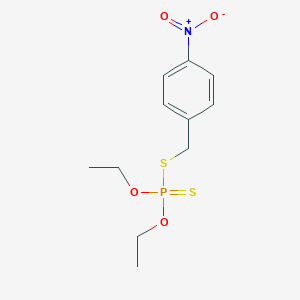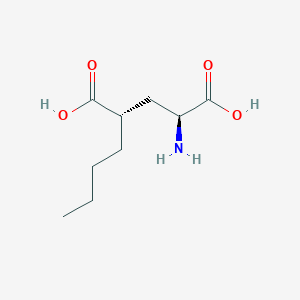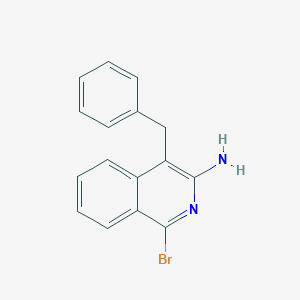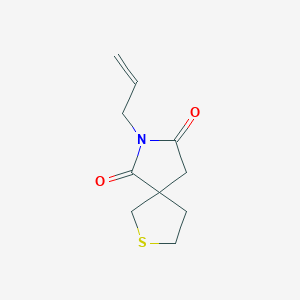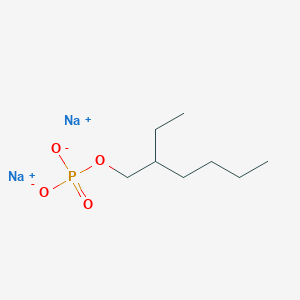
Disodium 2-ethylhexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-ethylhexyl phosphate (D2EHPA) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research applications, particularly in the field of chemistry and biochemistry. D2EHPA is a versatile compound that has a wide range of applications, including extraction of metals, purification of rare earth elements, and separation of organic compounds. In
Applications De Recherche Scientifique
Disodium 2-ethylhexyl phosphate is widely used in scientific research applications, particularly in the field of chemistry and biochemistry. It is commonly used as a solvent for the extraction of metals, such as copper, nickel, and zinc, from their ores. Disodium 2-ethylhexyl phosphate is also used in the purification of rare earth elements, which are essential for the production of high-tech devices, such as smartphones, laptops, and electric cars. In addition, Disodium 2-ethylhexyl phosphate is used in the separation of organic compounds, such as alcohols, esters, and carboxylic acids.
Mécanisme D'action
Disodium 2-ethylhexyl phosphate acts as a chelating agent, which means that it forms a complex with metal ions. The complex is formed through the coordination of the metal ion with the oxygen atoms in the phosphate group of Disodium 2-ethylhexyl phosphate. This complexation process facilitates the extraction and purification of metals from their ores.
Effets Biochimiques Et Physiologiques
Disodium 2-ethylhexyl phosphate has no known biochemical or physiological effects on humans. It is considered to be a relatively safe compound, with low toxicity and low environmental impact. However, it is important to handle Disodium 2-ethylhexyl phosphate with care, as it can cause skin and eye irritation if it comes into contact with the skin or eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Disodium 2-ethylhexyl phosphate is its high selectivity for metal ions. It can selectively extract and purify specific metals from their ores, which is important for the production of high-quality metals. Another advantage of Disodium 2-ethylhexyl phosphate is its high solubility in organic solvents, which makes it easy to use in laboratory experiments.
One of the limitations of Disodium 2-ethylhexyl phosphate is its low stability in acidic solutions. It can degrade and lose its effectiveness in acidic conditions, which limits its use in certain applications. Another limitation of Disodium 2-ethylhexyl phosphate is its high cost, which can make it difficult to use in large-scale industrial applications.
Orientations Futures
There are several future directions for the use of Disodium 2-ethylhexyl phosphate in scientific research applications. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of new applications for Disodium 2-ethylhexyl phosphate, such as in the purification of other types of metals or in the separation of other types of organic compounds. Finally, there is potential for the development of new chelating agents that are more effective and selective than Disodium 2-ethylhexyl phosphate.
Méthodes De Synthèse
Disodium 2-ethylhexyl phosphate is synthesized by reacting 2-ethylhexanol with phosphorus oxychloride in the presence of sodium hydroxide. The reaction produces Disodium 2-ethylhexyl phosphate as a clear, colorless liquid with a molecular weight of 322.3 g/mol. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
13492-25-6 |
|---|---|
Nom du produit |
Disodium 2-ethylhexyl phosphate |
Formule moléculaire |
C8H17Na2O4P |
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
disodium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
NIFGJMWDJOVFPC-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
Autres numéros CAS |
68186-64-1 15505-13-2 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
disodium 2-ethylhexyl phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



